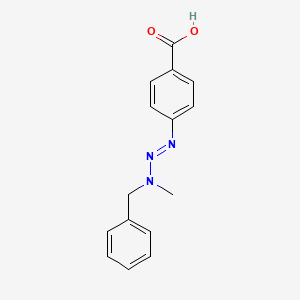p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid
CAS No.: 65587-38-4
Cat. No.: VC18745401
Molecular Formula: C15H15N3O2
Molecular Weight: 269.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65587-38-4 |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | 4-[[benzyl(methyl)amino]diazenyl]benzoic acid |
| Standard InChI | InChI=1S/C15H15N3O2/c1-18(11-12-5-3-2-4-6-12)17-16-14-9-7-13(8-10-14)15(19)20/h2-10H,11H2,1H3,(H,19,20) |
| Standard InChI Key | MBZDFRQDGNXUKS-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid (IUPAC name: 4-[[benzyl(methyl)amino]diazenyl]benzoic acid) has a molecular formula of and a molecular weight of 269.30 g/mol . The compound’s structure consists of a benzoic acid backbone substituted at the para position with a triazeno group, which itself is modified by a benzyl and methyl group (Figure 1).
Stereoelectronic Features
The triazeno group () introduces significant electronic delocalization, which influences the compound’s reactivity and interactions with biological targets. The benzyl substituent enhances lipophilicity, potentially improving membrane permeability, while the methyl group contributes to steric effects that may modulate binding specificity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 269.30 g/mol | |
| SMILES | OC(C=1C=CC(=CC1)N=NN+(CC2=CC=CC=C2)[O-]) | |
| InChIKey | MBZDFRQDGNXUKS-UHFFFAOYSA-N |
Pharmacokinetics and Metabolic Profile
While direct pharmacokinetic data for p-(3-benzyl-3-methyl-1-triazeno)benzoic acid remain limited, insights can be extrapolated from structurally related triazeno compounds. For instance, p-(3,3-dimethyl-1-triazeno)benzoic acid (pCOOH-DMT), a clinical-phase analog, exhibits a plasma half-life of 2.5 hours and a clearance rate of 6 mL/min/kg in murine models . Distribution studies of pCOOH-DMT revealed preferential accumulation in tumor tissue, liver, and kidney, with minimal penetration into the brain . These findings suggest that triazeno derivatives may exhibit tissue-specific targeting, though the benzyl variant’s pharmacokinetics could differ due to its altered lipophilicity.
Metabolic Pathways
Triazeno compounds are primarily metabolized via glucuronidation and glycination. In mice, pCOOH-DMT forms a glucuronide conjugate as its major urinary metabolite, with negligible N-demethylation observed . The benzyl analog’s metabolism is expected to follow similar pathways, though the benzyl group may introduce additional oxidative modifications mediated by cytochrome P450 enzymes.
Biological Activity and Mechanistic Insights
The antitumor potential of triazeno-benzoic acid derivatives has been extensively documented. Although specific data for the benzyl variant are sparse, its structural analogs demonstrate pronounced cytotoxicity against metastatic cancers. For example, the potassium salt of p-(3-benzyl-3-methyl-1-triazeno)benzoic acid (MM-COOK) suppresses Lewis lung carcinoma and TLX5 lymphoma in vivo, extending survival in animal models . Mechanistically, triazeno compounds are hypothesized to alkylate DNA or inhibit key enzymes involved in tumor proliferation, though further validation is required for the benzyl derivative.
Cytotoxic Mechanisms
Preliminary studies suggest that the triazeno group facilitates intercalation into DNA, inducing strand breaks and apoptosis. The benzyl substituent may enhance binding affinity to hydrophobic pockets in target proteins, potentially improving therapeutic efficacy compared to simpler analogs like 3,3-dimethyl-1-triazeno benzoic acid .
Structural Analogs and Comparative Analysis
The biological and chemical profiles of p-(3-benzyl-3-methyl-1-triazeno)benzoic acid can be contextualized by comparing it to related triazeno derivatives:
Table 2: Comparative Analysis of Triazeno-Benzoic Acid Derivatives
The benzyl variant’s higher molecular weight and lipophilicity relative to the dimethyl analog may enhance tumor penetration but could also affect solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume